1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea
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Overview
Description
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a chlorophenyl group, an indole moiety, and a thiourea linkage
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea typically involves the reaction of 4-chloroaniline with 2-methyl-1H-indole-5-carbaldehyde in the presence of a thiourea source. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The indole moiety is known to interact with protein binding sites, while the thiourea group can form hydrogen bonds, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(1H-indol-5-yl)thiourea
- 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-3-yl)methyl]thiourea
- 1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-7-yl)methyl]thiourea
Uniqueness
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea is unique due to the specific positioning of the indole moiety and the methyl group, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c1-11-8-13-9-12(2-7-16(13)20-11)10-19-17(22)21-15-5-3-14(18)4-6-15/h2-9,20H,10H2,1H3,(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSQFLGHCGKSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=S)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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